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Compound of Interest

1-(2,2-Diethoxyethoxy)-3-
Compound Name:

methylbenzene
CAS No.: 58042-45-8
Cat. No.: B1315255

Get Quote

Introduction

1-(2,2-Diethoxyethoxy)-3-methylbenzene is a chemical compound of interest in various fields
of chemical research and development. Its molecular structure, featuring a substituted aromatic
ring coupled with an acetal functional group, gives rise to a unique spectroscopic fingerprint.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The methodologies and interpretations presented herein are designed to equip researchers,
scientists, and drug development professionals with the necessary tools for the comprehensive
characterization of this and structurally related molecules.

The structural formula of 1-(2,2-Diethoxyethoxy)-3-methylbenzene is presented below.

Caption: Molecular Structure of 1-(2,2-Diethoxyethoxy)-3-methylbenzene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 1-(2,2-Diethoxyethoxy)-3-methylbenzene, both *H and 3C NMR will provide
critical information for structural confirmation.

'H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the
methyl group protons, and the protons of the diethoxyethoxy moiety.

Table 1: Predicted *H NMR Chemical Shifts for 1-(2,2-Diethoxyethoxy)-3-methylbenzene

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
Aromatic CH 6.7-7.2 Multiplet 4H
Acetal CH 48-5.0 Triplet 1H
O-CH:2 3.8-4.0 Doublet 2H
O-CH:z (ethoxy) 35-37 Quartet 4H
Ar-CHs 23-24 Singlet 3H
CHs (ethoxy) 1.1-1.3 Triplet 6H

The aromatic region is expected to show a complex multiplet due to the meta-substitution
pattern. The acetal proton will appear as a triplet due to coupling with the adjacent methylene
group. The methylene group attached to the aromatic oxygen will be a doublet, coupling to the
acetal proton. The ethoxy groups will present as a quartet and a triplet for the methylene and
methyl protons, respectively.

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment
of the carbon atoms in the molecule.

Table 2: Predicted 13C NMR Chemical Shifts for 1-(2,2-Diethoxyethoxy)-3-methylbenzene
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Carbon Predicted Chemical Shift (8, ppm)
Aromatic C-O 158 - 160

Aromatic C-CHs 139 - 141

Aromatic CH 110-130

Acetal CH 100 - 105

O-CH: 68 -72

O-CH:z (ethoxy) 60 - 65

Ar-CHs 20 - 22

CHs (ethoxy) 14 -16

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:

o Acquire a one-pulse spectrum with a 30° pulse angle and a relaxation delay of 1-2
seconds.

o Set the spectral width to cover the range of -2 to 12 ppm.

o Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:

o Acquire a proton-decoupled spectrum.
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o Set the spectral width to cover the range of 0 to 200 ppm.

o Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024
or more) due to the lower natural abundance and smaller gyromagnetic ratio of 13C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1-(2,2-Diethoxyethoxy)-3-methylbenzene is expected to show characteristic
absorption bands for the C-O ether linkages, the aromatic ring, and the aliphatic C-H bonds.

Table 3: Predicted IR Absorption Bands for 1-(2,2-Diethoxyethoxy)-3-methylbenzene

Predicted Wavenumber

Functional Group Intensity
(cm™)

Aromatic C-H stretch 3000 - 3100 Medium

Aliphatic C-H stretch 2850 - 3000 Strong

C=C aromatic stretch 1450 - 1600 Medium

C-O ether stretch 1050 - 1250 Strong

Aromatic C-H bend 700 - 900 Strong

The strong C-O stretching band is a key diagnostic feature for the ether and acetal
functionalities.

Experimental Protocol for IR Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment.
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o Place the sample in the spectrometer and record the sample spectrum.

o The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.
Predicted Mass Spectrum:

e Molecular lon (M+): The molecular weight of 1-(2,2-Diethoxyethoxy)-3-methylbenzene
(C13H2003) is 224.29 g/mol . The electron ionization (EI) mass spectrum should show a

molecular ion peak at m/z = 224.

o Key Fragmentation Pathways: The molecule is expected to undergo characteristic
fragmentation, particularly cleavage of the ether and acetal bonds.

[C6H50(CH2)2]+e - C2H4 [CTH7O]+
m/z =121 m/z = 107
[CH(OC2H5)2]+ - C2H4 [C2H50]+
m/z =103 m/z = 45

Click to download full resolution via product page

- «CH(OC2H5)2

[C13H2003]+e
m/z = 224

- «C7H7O(CH2)

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Table 4: Predicted Key Fragments in the Mass Spectrum
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miz Proposed Fragment
224 [M]*

121 [m-cresoxymethyl]*
107 [m-cresol]*

103 [CH(OC2Hs)2]*

75 [CH(OCzHs)]*

45 [C2Hs0]*

Experimental Protocol for Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or through a gas chromatograph (GC-MS).

« lonization: Use electron ionization (El) at 70 eV to generate fragments.

o Mass Analysis: Scan a mass range appropriate for the expected molecular weight and
fragments (e.g., m/z 40-300).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework
for the characterization of 1-(2,2-Diethoxyethoxy)-3-methylbenzene. By combining the
insights from NMR, IR, and MS, researchers can confidently confirm the structure and purity of
this compound. The provided protocols offer a standardized approach to data acquisition,
ensuring reproducibility and reliability in experimental results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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